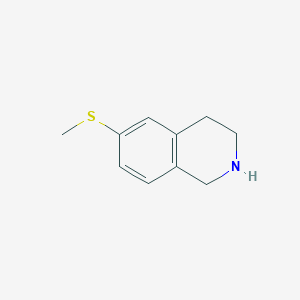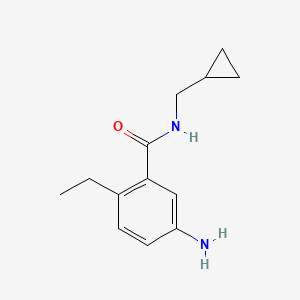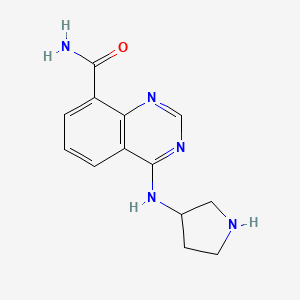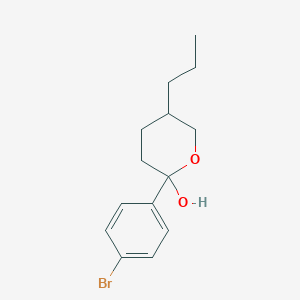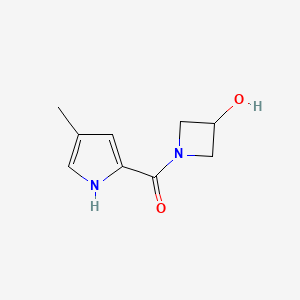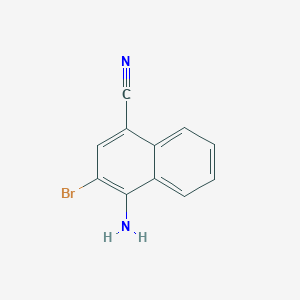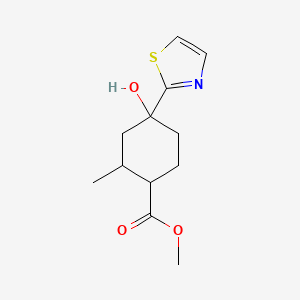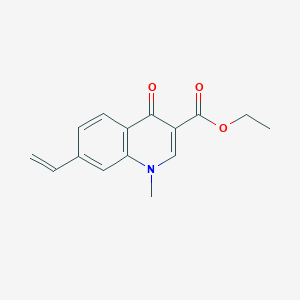
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. The quinoline scaffold is a privileged structure in drug discovery due to its broad spectrum of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with model alkanoic acids or arene carboxaldehydes via thermally induced reactions or microwave-assisted cyclocondensation . The resulting ester derivatives can be further hydrolyzed under acid-catalyzed conditions to furnish the desired quinoline carboxylate.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. Techniques such as flow chemistry and metal-catalyzed reactions are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinolines with diverse functional groups .
Scientific Research Applications
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline scaffold can intercalate with DNA, inhibit topoisomerase enzymes, and interact with various receptors and enzymes in biological systems. These interactions disrupt essential biological processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate: Known for its antibacterial properties.
Ethyl 2-chloroquinoline-3-carboxylate: Used as an intermediate in the synthesis of antibacterial agents.
4-Hydroxy-2-quinolones: Display a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
Ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate is unique due to its specific structural features, such as the ethenyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
208580-24-9 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
ethyl 7-ethenyl-1-methyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H15NO3/c1-4-10-6-7-11-13(8-10)16(3)9-12(14(11)17)15(18)19-5-2/h4,6-9H,1,5H2,2-3H3 |
InChI Key |
LAJUXAXDEZKHRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid](/img/structure/B13876111.png)
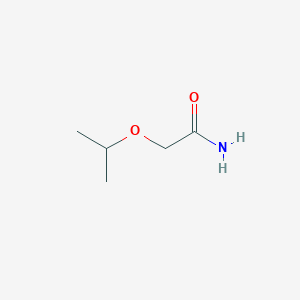
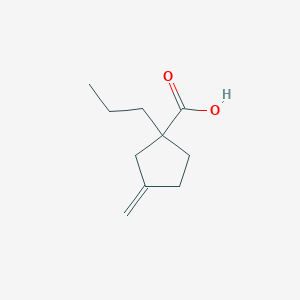
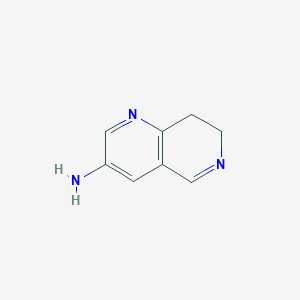
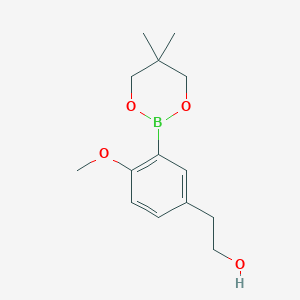
![Benzyl 3,3-dimethyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1,4-dihydroisoquinoline-2-carboxylate](/img/structure/B13876166.png)
